N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide
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Overview
Description
N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide is a compound that features an imidazole ring, a phenyl group, and a nicotinamide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Attachment of the Pentyl Chain: The pentyl chain is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pentyl chain is replaced by the imidazole nitrogen.
Coupling with Phenyl Group: The phenyl group is attached via etherification reactions, where the hydroxyl group on the phenyl ring reacts with the pentyl chain.
Introduction of Nicotinamide Moiety: The final step involves coupling the phenyl group with nicotinamide through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The nicotinamide moiety can interact with NAD+/NADH-dependent enzymes, affecting cellular metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide is unique due to its combination of an imidazole ring, a phenyl group, and a nicotinamide moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
88138-28-7 |
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Molecular Formula |
C20H22N4O2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[4-(5-imidazol-1-ylpentoxy)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H22N4O2/c25-20(17-5-4-10-21-15-17)23-18-6-8-19(9-7-18)26-14-3-1-2-12-24-13-11-22-16-24/h4-11,13,15-16H,1-3,12,14H2,(H,23,25) |
InChI Key |
XECVOKDTPXIXRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)OCCCCCN3C=CN=C3 |
Origin of Product |
United States |
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